![molecular formula C25H27N3O3 B2879899 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775460-17-7](/img/structure/B2879899.png)
1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
The compound is a complex organic molecule that includes several functional groups: a methoxyphenyl group, a cyclopropyl group, a carbonyl group, a piperidine ring, and a phenyl-1,2,4-oxadiazol group . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxadiazoles (which are part of the compound) can be synthesized using a variety of methods . One common method involves the cyclodehydration of appropriate amidoximes .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Oxadiazoles, for example, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the oxadiazole ring is a part of the compound and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, oxadiazoles are known for their high-energy properties and favorable oxygen balance .Scientific Research Applications
Pharmacology: Antiviral Agents
In pharmacology, this compound could be investigated for its potential as an antiviral agent . Indole derivatives, which share structural similarities with the compound , have been shown to possess antiviral activities . By exploring the interactions of this compound with viral proteins, researchers could determine its efficacy in inhibiting viral replication.
Biochemistry: Enzyme Inhibition
The biochemistry field might explore this compound as an enzyme inhibitor . The 1,2,4-oxadiazol moiety within its structure is known to interact with enzymes like proteases, which could make it a candidate for studying biochemical pathways and developing treatments for diseases where enzyme regulation is crucial .
Biotechnology: Molecular Docking Studies
Biotechnological applications could include using this compound in molecular docking studies to predict how it interacts with other biological molecules. This is particularly relevant for drug discovery, where understanding the binding affinity and orientation of compounds can lead to the development of new therapeutics .
Medicinal Chemistry: Anti-inflammatory Properties
In medicinal chemistry, the compound’s potential anti-inflammatory properties could be of interest. Similar structures have been associated with anti-inflammatory activity, suggesting that this compound could be synthesized and tested for its ability to reduce inflammation in various disease models .
Therapeutic Development: Anticancer Research
The compound could also be significant in therapeutic development, particularly in anticancer research . Indole derivatives are known to have anticancer activities, and the compound’s unique structure might interact with cancer cell lines, leading to insights into new treatment strategies .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-30-21-9-7-20(8-10-21)25(13-14-25)24(29)28-15-11-18(12-16-28)17-22-26-23(27-31-22)19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIKHSPAMKJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)CC4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine |
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